molecular formula C20H17F2NO4 B4877597 (4E)-4-[[4-(difluoromethoxy)phenyl]methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one

(4E)-4-[[4-(difluoromethoxy)phenyl]methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one

Cat. No.: B4877597
M. Wt: 373.3 g/mol
InChI Key: JDVKRAJVIRIKKR-GZTJUZNOSA-N
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Description

(4E)-4-[[4-(difluoromethoxy)phenyl]methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of difluoromethoxy and propan-2-yloxyphenyl groups further enhances its chemical properties, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of (4E)-4-[[4-(difluoromethoxy)phenyl]methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one involves several steps, typically starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like toluene or dichloromethane, and catalysts such as trifluoroacetic acid or sulfuric acid. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(4E)-4-[[4-(difluoromethoxy)phenyl]methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced using reagents such as sodium hydroxide or halogenating agents.

Scientific Research Applications

(4E)-4-[[4-(difluoromethoxy)phenyl]methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[[4-(difluoromethoxy)phenyl]methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions.

Comparison with Similar Compounds

(4E)-4-[[4-(difluoromethoxy)phenyl]methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4E)-4-[[4-(difluoromethoxy)phenyl]methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO4/c1-12(2)25-15-9-5-14(6-10-15)18-23-17(19(24)27-18)11-13-3-7-16(8-4-13)26-20(21)22/h3-12,20H,1-2H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVKRAJVIRIKKR-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OC(F)F)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)OC(F)F)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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